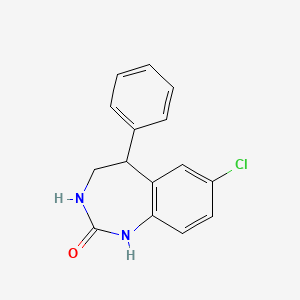
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one: is an organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, in particular, is characterized by its unique chemical structure, which includes a chloro and phenyl group attached to the benzodiazepine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: This is usually achieved through the condensation of o-phenylenediamine with a suitable diketone.
Phenylation: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound generally follow the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of other benzodiazepine derivatives.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential effects on the central nervous system.
- Used in studies related to neurotransmitter modulation and receptor binding.
Medicine:
- Explored for its anxiolytic, sedative, and anticonvulsant properties.
- Potential use in the treatment of anxiety disorders, epilepsy, and insomnia.
Industry:
- Utilized in the development of pharmaceutical formulations.
- Studied for its potential use in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. This results in its anxiolytic, sedative, and anticonvulsant properties.
Comparaison Avec Des Composés Similaires
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Chlordiazepoxide: Known for its use in the treatment of anxiety and alcohol withdrawal.
Lorazepam: Used for its potent anxiolytic and sedative effects.
Uniqueness:
- The presence of the chloro and phenyl groups in 7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one provides it with unique pharmacokinetic and pharmacodynamic properties.
- Its specific binding affinity to GABA_A receptors may differ from other benzodiazepines, leading to variations in its therapeutic effects and side effect profile.
Propriétés
Numéro CAS |
90156-42-6 |
|---|---|
Formule moléculaire |
C15H13ClN2O |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one |
InChI |
InChI=1S/C15H13ClN2O/c16-11-6-7-14-12(8-11)13(9-17-15(19)18-14)10-4-2-1-3-5-10/h1-8,13H,9H2,(H2,17,18,19) |
Clé InChI |
FSDBABLHONAIOF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C=CC(=C2)Cl)NC(=O)N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















